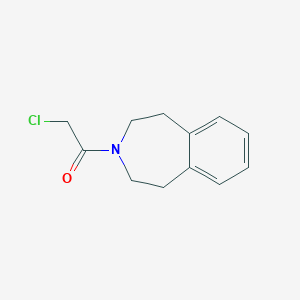![molecular formula C16H18N4O B7578892 1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea, also known as CGS-15943, is a potent and selective antagonist of adenosine receptors. It was first synthesized in 1987 by Jacobson and colleagues at the National Institutes of Health.
Mechanism of Action
1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea acts as a competitive antagonist of adenosine receptors, specifically the A1 and A2A subtypes. By blocking the binding of adenosine to these receptors, 1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea prevents the downstream signaling pathways that are activated by adenosine.
Biochemical and Physiological Effects:
1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, and has been shown to have anti-inflammatory and analgesic effects. It also has potential neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea is its high potency and selectivity for adenosine receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. However, its use is limited by its relatively short half-life, which requires frequent dosing in animal experiments.
Future Directions
There are a number of potential future directions for research on 1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea. One area of interest is its potential therapeutic applications in the treatment of various diseases, including asthma, ischemia, and cancer. Another area of interest is its potential neuroprotective effects, and its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to better understand the molecular mechanisms underlying the effects of 1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea on adenosine receptors.
Synthesis Methods
1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea can be synthesized by reacting 1-methyl-3-phenylurea with 3-nitrobenzaldehyde in the presence of sodium methoxide. The resulting product is then treated with ammonium carbonate to yield 1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea.
Scientific Research Applications
1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea has been used extensively in scientific research to study the role of adenosine receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of conditions such as asthma, ischemia, and cancer.
properties
IUPAC Name |
1-[(3-carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20(16(21)19-14-8-3-2-4-9-14)11-12-6-5-7-13(10-12)15(17)18/h2-10H,11H2,1H3,(H3,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKXFAVVBRDJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(=N)N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578809.png)
![1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578813.png)
![1-[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578822.png)
![3-[(2-Methoxypyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7578823.png)

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![2-[2-[(5-Chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7578842.png)
![2-[(5-Chloropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7578844.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)
